5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1350521-74-2
VCID: VC8068940
InChI: InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)
SMILES: C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2
Molecular Formula: C7H5ClN2O3S
Molecular Weight: 232.64

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

CAS No.: 1350521-74-2

Cat. No.: VC8068940

Molecular Formula: C7H5ClN2O3S

Molecular Weight: 232.64

* For research use only. Not for human or veterinary use.

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride - 1350521-74-2

Specification

CAS No. 1350521-74-2
Molecular Formula C7H5ClN2O3S
Molecular Weight 232.64
IUPAC Name 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Standard InChI InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)
Standard InChI Key FCVPAGYFRDXMSS-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2
Canonical SMILES C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-(1H-Pyrazol-5-yl)furan-2-sulfonyl chloride (C₇H₅ClN₂O₃S) has a molecular weight of 232.64 g/mol . The IUPAC name derives from its bicyclic structure: a furan ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with a 1H-pyrazole moiety. Key identifiers include:

PropertyValue
SMILESC1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2
InChIKeyFCVPAGYFRDXMSS-UHFFFAOYSA-N
Synonyms1350521-74-2; 5-(1H-Pyrazol-5-yl)-2-furansulfonyl chloride

The planar furan and pyrazole rings enable π-π stacking interactions, while the sulfonyl chloride group enhances electrophilic reactivity, making it amenable to nucleophilic substitution .

Structural Analysis

X-ray crystallography and computational modeling reveal a near-coplanar arrangement of the furan and pyrazole rings, stabilized by intramolecular hydrogen bonding between the pyrazole N-H and the sulfonyl oxygen . The sulfonyl chloride group adopts a tetrahedral geometry, with bond lengths of 1.43 Å (S=O) and 1.98 Å (S-Cl), consistent with similar sulfonamide precursors .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound is typically synthesized via a two-step protocol:

  • Cyclocondensation: Chalcone derivatives react with p-toluenesulfonyl hydrazine under basic conditions (K₂CO₃) and iodine catalysis to form the pyrazole-furan backbone .

  • Sulfonylation: The intermediate undergoes chlorosulfonation using ClSO₃H or SO₂Cl₂ in dichloromethane at 0–5°C, achieving yields of 68–72% .

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions. For example, KOH-mediated cyclization in ethanol at 60°C reduces reaction times to 2 hours while maintaining yields above 85% . Microwave-assisted synthesis further enhances efficiency, achieving 90% yield in 15 minutes .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). It remains stable under inert atmospheres but hydrolyzes in aqueous media, forming the corresponding sulfonic acid . Thermal stability analysis (TGA) shows decomposition onset at 210°C, suitable for high-temperature applications .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1180 cm⁻¹ (S=O asymmetric stretch) and 680 cm⁻¹ (C-Cl stretch) .

  • NMR: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H), 7.58 (d, J = 3.6 Hz, 1H, furan-H), 6.82 (d, J = 3.6 Hz, 1H, furan-H) .

Industrial and Research Applications

Agrochemical Development

As a precursor to SDH inhibitors, this compound is integral to designing next-generation fungicides. Structural modifications, such as appending phenoxybenzamide groups, improve systemic mobility and rainfastness in crop protection .

Pharmaceutical Intermediates

The sulfonyl chloride group enables conjugation with amines, yielding sulfonamides with potential antiviral (e.g., SARS-CoV-2 PLpro inhibition) and anticancer activity (e.g., tubulin polymerization inhibition) .

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